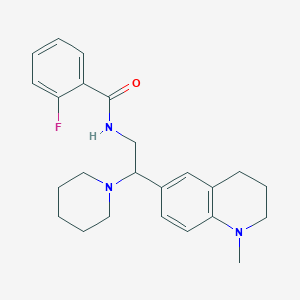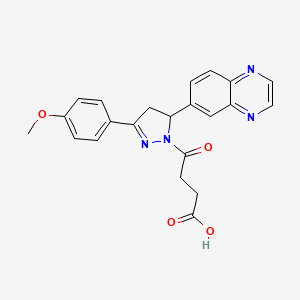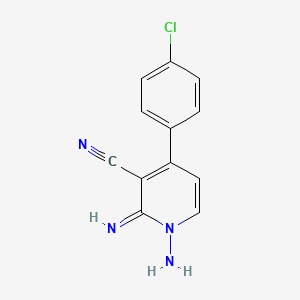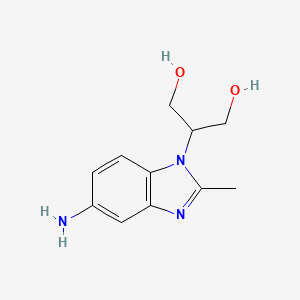
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H30FN3O and its molecular weight is 395.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The compound, similar to its analogs, is likely to undergo extensive metabolic processes. For instance, a study on a related compound, SB-649868, revealed that it was extensively metabolized with principal elimination via feces, suggesting a potential for similar metabolic pathways in related compounds (Renzulli et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, like the one , have been studied for their luminescent properties. A study on naphthalimide model compounds with piperazine substituents highlighted their potential use as pH probes due to characteristic fluorescence quantum yields (Gan et al., 2003).
Antibacterial Activity
The structure of the compound suggests potential antibacterial properties. Research on similar fluoroquinolone and tetrahydroquinoline derivatives has demonstrated significant antibacterial activities, indicating a similar potential for this compound (Sheu et al., 1998).
Imaging and Diagnostic Applications
Compounds like 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide could be useful in imaging, particularly in positron emission tomography (PET). Studies on fluorine-18-labeled benzamide analogs have shown their effectiveness in imaging the sigma2 receptor status of solid tumors, suggesting potential imaging applications for similar compounds (Tu et al., 2007).
Excited State Intramolecular Charge Transfer
The photophysical properties of similar compounds have been analyzed, highlighting the importance of excited-state intramolecular charge transfer. This suggests potential applications in photophysical studies and material science (Cuquerella et al., 2006).
Novel Synthesis Methods
Studies on related compounds have revealed novel synthesis methods that could be applicable to the synthesis of this compound. These methods offer efficient pathways for creating complex molecules, potentially useful in pharmaceutical and chemical industries (Moustafa et al., 2011).
Rhodium-Catalyzed Coupling for Heterocycles Synthesis
Rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate have been used for the synthesis of fluorinated heterocycles, which could be relevant for the synthesis of compounds like this compound. This offers insights into potential synthetic pathways (Wu et al., 2017).
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O/c1-27-13-7-8-18-16-19(11-12-22(18)27)23(28-14-5-2-6-15-28)17-26-24(29)20-9-3-4-10-21(20)25/h3-4,9-12,16,23H,2,5-8,13-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBDTWQPMITIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)
![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)
![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)
![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)
amine](/img/structure/B2477508.png)




